molecular formula C25H22ClN3O4S B11582670 2-[(2-chlorobenzyl)sulfanyl]-5-(4-hydroxy-3-methoxyphenyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione

2-[(2-chlorobenzyl)sulfanyl]-5-(4-hydroxy-3-methoxyphenyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione

Cat. No.: B11582670
M. Wt: 496.0 g/mol
InChI Key: OATIGDYYXJZBSP-UHFFFAOYSA-N
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Description

2-{[(2-CHLOROPHENYL)METHYL]SULFANYL}-5-(4-HYDROXY-3-METHOXYPHENYL)-3H,4H,5H,6H,7H,8H,9H,10H-PYRIMIDO[4,5-B]QUINOLINE-4,6-DIONE is a complex organic compound that belongs to the class of pyrimidoquinoline derivatives This compound is characterized by its unique structure, which includes a chlorophenyl group, a methoxylated phenyl group, and a pyrimidoquinoline core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(2-CHLOROPHENYL)METHYL]SULFANYL}-5-(4-HYDROXY-3-METHOXYPHENYL)-3H,4H,5H,6H,7H,8H,9H,10H-PYRIMIDO[4,5-B]QUINOLINE-4,6-DIONE typically involves multi-step reactions. One common synthetic route includes the following steps:

    Formation of the Pyrimidoquinoline Core: The initial step involves the condensation of appropriate starting materials to form the pyrimidoquinoline core. This can be achieved through a cyclization reaction involving a quinoline derivative and a suitable amine under acidic or basic conditions.

    Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced via a nucleophilic substitution reaction. This step typically involves the reaction of a chlorobenzyl halide with the pyrimidoquinoline core in the presence of a base such as potassium carbonate.

    Attachment of the Methoxylated Phenyl Group: The methoxylated phenyl group is introduced through a coupling reaction, such as a Suzuki-Miyaura coupling, using a boronic acid derivative of the methoxylated phenyl group and a halogenated pyrimidoquinoline intermediate.

    Final Functionalization:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-{[(2-CHLOROPHENYL)METHYL]SULFANYL}-5-(4-HYDROXY-3-METHOXYPHENYL)-3H,4H,5H,6H,7H,8H,9H,10H-PYRIMIDO[4,5-B]QUINOLINE-4,6-DIONE undergoes various types of chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups in the pyrimidoquinoline core, potentially leading to the formation of alcohol derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

    Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents can be used under appropriate conditions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, alcohol derivatives, and various substituted aromatic compounds.

Scientific Research Applications

2-{[(2-CHLOROPHENYL)METHYL]SULFANYL}-5-(4-HYDROXY-3-METHOXYPHENYL)-3H,4H,5H,6H,7H,8H,9H,10H-PYRIMIDO[4,5-B]QUINOLINE-4,6-DIONE has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, anticancer, and anti-inflammatory agent. Its unique structure allows for interactions with various biological targets, making it a candidate for drug development.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.

    Material Science: The compound’s unique electronic properties make it a candidate for use in organic electronics and photonics.

Mechanism of Action

The mechanism of action of 2-{[(2-CHLOROPHENYL)METHYL]SULFANYL}-5-(4-HYDROXY-3-METHOXYPHENYL)-3H,4H,5H,6H,7H,8H,9H,10H-PYRIMIDO[4,5-B]QUINOLINE-4,6-DIONE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins involved in various biological pathways. The compound’s ability to form hydrogen bonds, π-π interactions, and hydrophobic interactions allows it to modulate the activity of these targets, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-{[(2-BROMOPHENYL)METHYL]SULFANYL}-5-(4-HYDROXY-3-METHOXYPHENYL)-3H,4H,5H,6H,7H,8H,9H,10H-PYRIMIDO[4,5-B]QUINOLINE-4,6-DIONE
  • 2-{[(2-FLUOROPHENYL)METHYL]SULFANYL}-5-(4-HYDROXY-3-METHOXYPHENYL)-3H,4H,5H,6H,7H,8H,9H,10H-PYRIMIDO[4,5-B]QUINOLINE-4,6-DIONE

Uniqueness

The uniqueness of 2-{[(2-CHLOROPHENYL)METHYL]SULFANYL}-5-(4-HYDROXY-3-METHOXYPHENYL)-3H,4H,5H,6H,7H,8H,9H,10H-PYRIMIDO[4,5-B]QUINOLINE-4,6-DIONE lies in its specific substitution pattern, which imparts distinct electronic and steric properties

Properties

Molecular Formula

C25H22ClN3O4S

Molecular Weight

496.0 g/mol

IUPAC Name

2-[(2-chlorophenyl)methylsulfanyl]-5-(4-hydroxy-3-methoxyphenyl)-3,5,7,8,9,10-hexahydropyrimido[4,5-b]quinoline-4,6-dione

InChI

InChI=1S/C25H22ClN3O4S/c1-33-19-11-13(9-10-17(19)30)20-21-16(7-4-8-18(21)31)27-23-22(20)24(32)29-25(28-23)34-12-14-5-2-3-6-15(14)26/h2-3,5-6,9-11,20,30H,4,7-8,12H2,1H3,(H2,27,28,29,32)

InChI Key

OATIGDYYXJZBSP-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)C2C3=C(CCCC3=O)NC4=C2C(=O)NC(=N4)SCC5=CC=CC=C5Cl)O

Origin of Product

United States

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